Magnesium;bromide;hexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

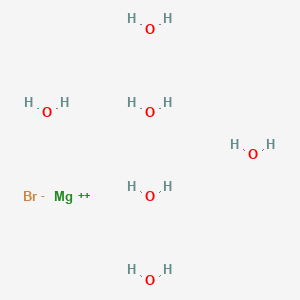

Magnesium bromide hexahydrate is an inorganic compound with the chemical formula MgBr₂·6H₂O. It appears as colorless monoclinic crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide hexahydrate is used in various applications, including as a catalyst in organic synthesis and as a flame retardant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium bromide hexahydrate can be synthesized through several methods:

Neutralization Method: Magnesium hydroxide is dissolved in hydrobromic acid, followed by heating and concentration to remove excess water.

Direct Method: Magnesium hydroxide or magnesium carbonate is reacted with hydrobromic acid.

Double Salt Decomposition Method: Double salts of ammonium bromide and magnesium bromide are decomposed in a hydrogen atmosphere to obtain anhydrous magnesium bromide, which can then be hydrated to form the hexahydrate.

Análisis De Reacciones Químicas

Magnesium bromide hexahydrate undergoes various chemical reactions:

Oxidation and Reduction: Magnesium bromide can be oxidized to form magnesium chloride when treated with chlorine.

Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.

Hydration and Dehydration: The compound can easily convert between its anhydrous and hydrated forms, demonstrating its hygroscopic nature.

Aplicaciones Científicas De Investigación

Magnesium bromide hexahydrate is utilized in several scientific research fields:

Mecanismo De Acción

Magnesium bromide hexahydrate exerts its effects primarily through its role as a Lewis acid. In catalytic reactions, it facilitates the formation of intermediate complexes, thereby lowering the activation energy and increasing the reaction rate. In biological applications, its mechanism involves the modulation of neurotransmitter activity, contributing to its tranquilizing and anticonvulsant effects .

Comparación Con Compuestos Similares

Magnesium bromide hexahydrate can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but more commonly used in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less commonly used but has applications in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings.

Magnesium bromide hexahydrate is unique due to its specific applications in catalysis and flame retardancy, which are not as prominent in its halide counterparts.

Propiedades

Fórmula molecular |

BrH12MgO6+ |

|---|---|

Peso molecular |

212.30 g/mol |

Nombre IUPAC |

magnesium;bromide;hexahydrate |

InChI |

InChI=1S/BrH.Mg.6H2O/h1H;;6*1H2/q;+2;;;;;;/p-1 |

Clave InChI |

ISLYJIJMPSZBEH-UHFFFAOYSA-M |

SMILES canónico |

O.O.O.O.O.O.[Mg+2].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)